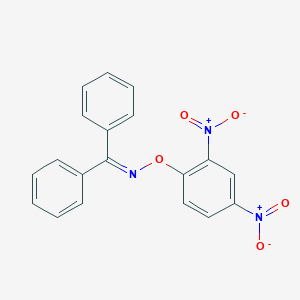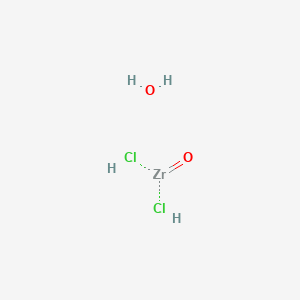
Zirconyl chloride hydrate
Overview
Description
Zirconyl chloride hydrate: is an inorganic compound with the chemical formula ZrOCl₂·xH₂O zirconium oxychloride hydrate . This compound is a white, odorless crystalline solid that is highly soluble in water and slightly soluble in hydrochloric acid. It is commonly used as a precursor to prepare other zirconium compounds and finds applications in various industrial processes .
Mechanism of Action
Target of Action
Zirconyl chloride hydrate, also known as oxozirconium hydrate dihydrochloride or zirconium dichloride oxide hydrate, is a versatile compound with a wide range of applications. It is primarily used as a building block for a new series of mixed zirconium phosphonates . These phosphonates have potential uses in catalysis and ion exchange , indicating that the primary targets of this compound are the reactants involved in these processes.
Mode of Action
This compound interacts with its targets through a process known as hydrolysis . This compound is produced by the hydrolysis of zirconium tetrachloride or by treating zirconium oxide with hydrochloric acid . It adopts a tetrameric structure, consisting of the cation [Zr 4 (OH) 8] 8+, which features four pairs of hydroxide bridging ligands linking four Zr 4+ centers .
Biochemical Pathways
It is known that this compound plays a crucial role in the synthesis of zirconia-based nanomaterials . For instance, hydrothermal treatment of a zirconyl chloride octahydrate precursor and NH 4 OH at 200 °C for 12 h can result in pure tetragonal zirconia nanoparticles . These nanoparticles have numerous applications as nanocatalysts, nanosensors, adsorbents, and more .
Pharmacokinetics
It is known that this compound is a white solid and is the most common water-soluble derivative of zirconium , which may influence its bioavailability.
Result of Action
The result of this compound’s action is the production of various zirconium-based compounds with a wide range of applications. For example, it can be used to produce mixed zirconium phosphonates used in catalysis and ion exchange . Additionally, it can be used in the synthesis of zirconia-based nanomaterials with applications as nanocatalysts, nanosensors, adsorbents, and more .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the hydrolysis process that produces this compound can be affected by the presence of other chemicals, temperature, and pressure . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconyl chloride hydrate can be synthesized through several methods. One common laboratory-scale method involves the reaction of zirconium oxide with carbon tetrachloride. This reaction produces zirconium tetrachloride, which is then hydrolyzed to form zirconium dichloride oxide hydrate .
Industrial Production Methods: On an industrial scale, zirconium dichloride oxide hydrate is typically produced through a two-step zircon decomposition method. This process includes alkali fusion, water leaching, acid leaching, evaporation, and crystallization. The alkali fusion method is particularly important for decomposing zircon to obtain zirconium compounds .
Chemical Reactions Analysis
Types of Reactions: Zirconyl chloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide (ZrO₂).
Reduction: It can be reduced to zirconium metal.
Substitution: It can participate in substitution reactions to form different zirconium complexes.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Often carried out using reducing agents such as hydrogen gas.
Substitution: Commonly involves reactions with ligands in solvents like acetonitrile.
Major Products Formed:
Oxidation: Zirconium dioxide (ZrO₂).
Reduction: Zirconium metal.
Substitution: Various zirconium complexes.
Scientific Research Applications
Chemistry: Zirconyl chloride hydrate is used as a precursor to synthesize other zirconium compounds. It is also employed as a catalyst in organic reactions due to its Lewis acid properties .
Biology and Medicine: In the biomedical field, zirconium dichloride oxide hydrate is used in the preparation of zirconia-based nanomaterials. These nanomaterials have applications in drug delivery, dentistry, and as antimicrobial agents .
Industry: Industrially, zirconium dichloride oxide hydrate is used in the production of acid dyes, pigment toners, antiperspirants, rubber additives, fiber treatment agents, paint drying agents, refractories, ceramics, and glazes .
Comparison with Similar Compounds
- Zirconium tetrachloride (ZrCl₄)
- Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
- Zirconium nitrate (Zr(NO₃)₄)
Uniqueness: Zirconyl chloride hydrate is unique due to its specific hydration state and its ability to act as a versatile precursor for various zirconium compounds. Its solubility in water and mild acidity make it particularly useful in applications where other zirconium compounds may not be suitable .
Properties
IUPAC Name |
oxozirconium;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H2O.O.Zr/h2*1H;1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTPZBJEHPOUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Zr].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H4O2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15461-27-5 | |
| Record name | Zirconium dichloride oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Zirconyl Chloride Hydrate in preparing Zirconia-based materials?
A1: this compound serves as a key precursor in synthesizing Zirconia-baryta (BSZ) materials [, ]. The co-precipitation method utilizes this compound alongside Barium Chloride, with Sodium Hydroxide acting as the precipitating agent. This process leads to the formation of BSZ precursors, which are then sintered to obtain the final Zirconia-baryta material.
Q2: How does the synthesis process influence the characteristics of the final BSZ powder?
A2: The research indicates that controlling various parameters during the co-precipitation method significantly impacts the properties of the resulting BSZ powder []. Factors like stirring rate, pH level, reaction temperature, and pre-sintering temperature all play crucial roles in determining the crystallization behavior and particle morphology of the BSZ powder. For instance, a study found that optimal conditions involved a stirring rate of 280 rad/min, a pH of 10, a reaction temperature of 80°C, and a pre-sintering temperature of 800°C [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


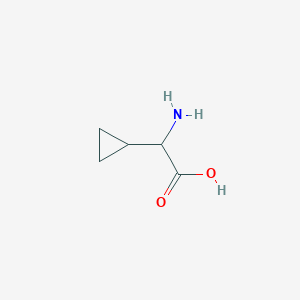
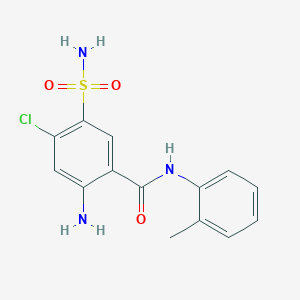
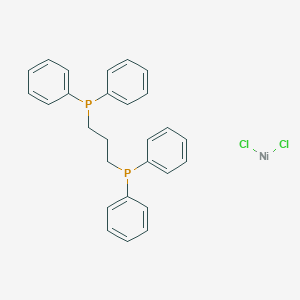
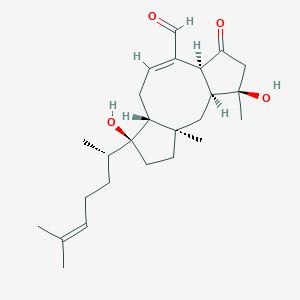
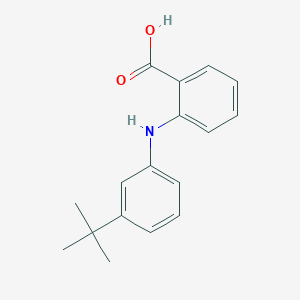
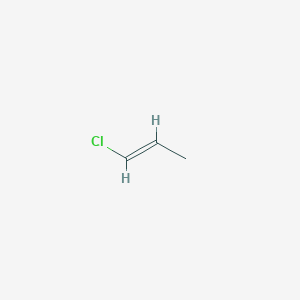
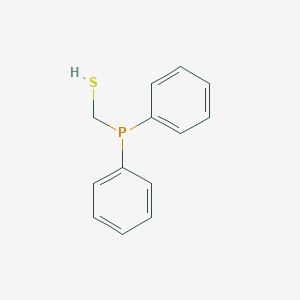
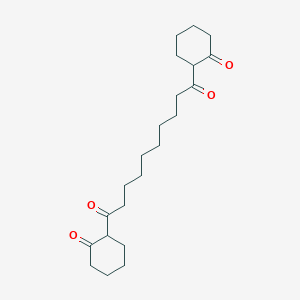
![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)
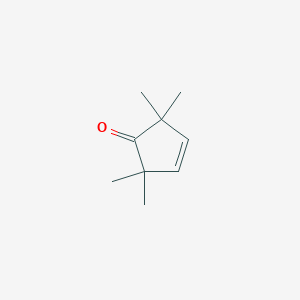
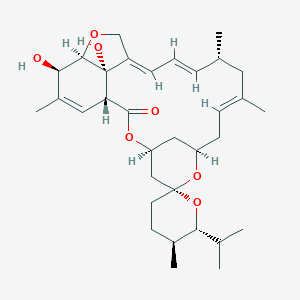
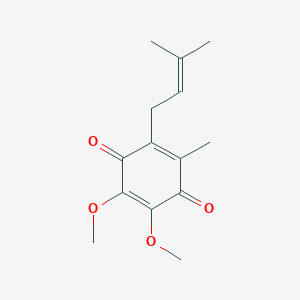
![2-[3-(2-Formylphenoxy)propoxy]benzaldehyde](/img/structure/B106563.png)
